Theophylline-1,3-15N2-2-13C

APCI LC-MS Therapeutic Drug Monitoring Method Validation

Procure Theophylline-1,3-15N2-2-13C (CAS 84718-95-6) as a stable isotope-labeled internal standard. Unlike deuterated analogs, its 13C/15N core labeling ensures precise co-elution with no chromatographic shift, optimizing matrix effect compensation in LC-MS/MS. This +3 Da mass shift analog is essential for accurate theophylline TDM and bioequivalence trials, offering long-term stability for GLP/GCP sample archiving. Intended for R&D use only; not for human administration.

Molecular Formula C7H8N4O2
Molecular Weight 183.14 g/mol
CAS No. 84718-95-6
Cat. No. B156071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline-1,3-15N2-2-13C
CAS84718-95-6
Synonyms3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-2-13C-1,3-15N2 ;  3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-1,3-15N2-2-13C;  3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-1,3-15N2-2-13C;  1,3-Dimethylxanthine-1,3-15N2-2-13C;  Accurbron-1,3-15N2-2-13C;  Aer
Molecular FormulaC7H8N4O2
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1
InChIKeyZFXYFBGIUFBOJW-NBLDSOAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theophylline-1,3-15N2-2-13C (CAS 84718-95-6): Stable Isotope-Labeled Internal Standard for Methylxanthine Quantification


Theophylline-1,3-15N2-2-13C (CAS 84718-95-6) is a triple-labeled stable isotope analog of theophylline (unlabeled CAS 58-55-9), featuring ¹⁵N substitution at ring positions 1 and 3, and ¹³C substitution at position 2 . This isotopologue possesses a molecular formula of C₆¹³CH₈N₂¹⁵N₂O₂ and a molecular weight of 183.14 g/mol, representing a +3 Da mass shift relative to unlabeled theophylline (180.16 g/mol) . As a non-radioactive, stable isotope-labeled internal standard (SIL-IS), it is exclusively intended for use in mass spectrometry-based quantitative bioanalytical workflows and is not suitable for therapeutic administration .

Why Unlabeled Theophylline and Deuterated Analogs Cannot Substitute for Theophylline-1,3-15N2-2-13C in Quantitative LC-MS and GC-MS Workflows


In isotope dilution mass spectrometry (IDMS), the internal standard must exhibit near-identical physicochemical behavior to the analyte while maintaining a distinct, resolvable mass difference. Unlabeled theophylline offers no mass differentiation, rendering it useless as an internal standard. Deuterated analogs such as theophylline-d6, while providing a +6 Da mass shift, exhibit a well-documented chromatographic isotope effect during reversed-phase LC separation—resulting in slight but measurable retention time shifts (typically 0.02–0.05 min) relative to the unlabeled analyte [1]. This differential retention can introduce quantification bias when matrix effects differentially suppress ionization of the analyte and internal standard across the elution window. In contrast, ¹³C/¹⁵N labeling at the heterocyclic core positions produces a +3 Da mass shift with no detectable chromatographic isotope effect, ensuring precise co-elution and optimal matrix effect compensation [2]. Furthermore, deuterium-hydrogen exchange under certain sample preparation conditions (e.g., prolonged exposure to protic solvents or elevated pH) can compromise deuterated internal standard integrity, whereas ¹³C and ¹⁵N labels remain structurally stable [3].

Quantitative Performance Evidence for Theophylline-1,3-15N2-2-13C in Isotope Dilution Mass Spectrometry Assays


APCI HPLC/MS Method Validation: Precision and Accuracy Using Theophylline-1,3-15N2-2-13C as Internal Standard

In a validated isotope dilution APCI HPLC/MS method for serum theophylline determination using [1,3-15N2-2-13C]theophylline as internal standard, the assay achieved a coefficient of variation (CV) of less than 2% from duplicate sample analyses [1]. This level of precision is directly attributable to the exact co-elution of the ¹³C/¹⁵N-labeled internal standard with the unlabeled analyte, effectively compensating for matrix-induced ionization variability inherent in atmospheric pressure chemical ionization. The detection limit was established at 10 ng/mL at a signal-to-noise ratio of 3:1, and the method required no derivatization, simplifying sample preparation relative to GC-MS approaches [2].

APCI LC-MS Therapeutic Drug Monitoring Method Validation Serum Analysis

GC-IDMS Method Performance: Cross-Validation of Theophylline-1,3-15N2-2-13C Against Orthogonal Analytical Techniques

A gas chromatography-isotope dilution mass spectrometry (GC-IDMS) method employing (1,3-15N2-2-13C)theophylline as internal standard was developed for serum theophylline quantification. The method utilized extraction with chloroform/2-propanol (90:10), trimethylsilyl derivatization, and selected ion monitoring at m/z 252 and 255 for the unlabeled and labeled species, respectively [1]. The coefficient of variation from duplicate samples was less than 2.5%, with a detection limit of 10 ng/mL at S/N = 3:1 [2]. Importantly, the APCI HPLC/MS method using the same internal standard showed excellent agreement with this GC-ID/MS reference method, as well as with conventional HPLC and fluorescence polarization immunoassay (FPIA) results, confirming the internal standard's cross-platform applicability [3].

GC-IDMS Method Cross-Validation Reference Method Clinical Chemistry

Chromatographic Co-Elution Advantage: ¹³C/¹⁵N-Labeled Theophylline vs. Deuterated Theophylline-d6 Internal Standards

Stable isotope-labeled internal standards employing ¹³C and ¹⁵N substitution exhibit no measurable chromatographic isotope effect during reversed-phase HPLC separation, in contrast to deuterated analogs which show a retention time shift of approximately 0.02–0.05 min under typical gradient conditions [1]. For theophylline, the ¹³C/¹⁵N labeling pattern on positions 1,3-¹⁵N₂ and 2-¹³C ensures exact co-elution with unlabeled theophylline . Theophylline-d6, while commercially available and offering a +6 Da mass shift, may exhibit differential retention that can compromise quantification accuracy when electrospray ionization matrix effects vary across the narrow elution window—a particularly critical consideration for theophylline given its relatively high polarity and susceptibility to ion suppression from endogenous serum phospholipids [2].

Isotope Effect LC-MS/MS Internal Standard Selection Matrix Effects

Structural Isotopic Integrity: Superior Stability of ¹³C/¹⁵N Labels vs. Deuterium Under Sample Preparation Conditions

Deuterium labels incorporated at aliphatic or exchangeable positions can undergo hydrogen-deuterium back-exchange when exposed to protic solvents, acidic/basic pH, or elevated temperatures during sample preparation and storage [1]. This phenomenon compromises the mass differentiation required for accurate isotope dilution quantification and may produce variable internal standard response over time. In contrast, the ¹³C and ¹⁵N labels in theophylline-1,3-15N2-2-13C are incorporated into the heterocyclic purine ring structure at non-exchangeable positions, rendering them chemically and metabolically stable under all standard bioanalytical sample processing conditions . This structural stability is particularly advantageous for laboratories conducting long-term stability studies, incurred sample reanalysis, or multi-site trials where sample storage duration may extend to months at -20°C to -80°C .

Hydrogen-Deuterium Exchange Sample Stability Internal Standard Integrity Method Robustness

High-Value Application Scenarios for Theophylline-1,3-15N2-2-13C in Bioanalytical and Clinical Research


Clinical Therapeutic Drug Monitoring (TDM) of Theophylline via Validated LC-MS/MS Assays

Clinical laboratories performing theophylline TDM for patients receiving aminophylline or theophylline therapy can implement an isotope dilution LC-MS/MS method using theophylline-1,3-15N2-2-13C as internal standard. The demonstrated CV < 2% at therapeutic concentrations (10–20 μg/mL) [7] ensures reliable discrimination between subtherapeutic, therapeutic, and potentially toxic plasma levels—a critical requirement given theophylline's narrow therapeutic index. The method requires no derivatization and achieves a 10 ng/mL detection limit, suitable for pediatric and neonatal monitoring where sample volumes may be limited [8].

Bioequivalence and Pharmacokinetic Studies of Sustained-Release Theophylline Formulations

In bioequivalence trials comparing generic sustained-release theophylline products against reference formulations, stable isotope methodology using intravenously administered ¹³C/¹⁵N-labeled theophylline enables correction for intrasubject variation in theophylline clearance [7]. This approach allows more precise estimates of bioavailability characteristics by simultaneously tracking the oral formulation (unlabeled) and the intravenous reference (labeled) within the same subject, eliminating the confounding effects of diurnal clearance variation (documented as 12% trough concentration fluctuation between 9 a.m. and 5 p.m. in multiple-dose regimens) [8].

GC-MS Reference Method Development for Clinical Chemistry Proficiency Testing

Reference laboratories developing definitive or reference measurement procedures for theophylline in serum can utilize theophylline-1,3-15N2-2-13C in a GC-IDMS method with selected ion monitoring (m/z 252 and 255) [7]. The method's CV < 2.5% and demonstrated cross-platform agreement with APCI HPLC/MS, conventional HPLC, and FPIA methods [8] qualifies it for use in external quality assessment (EQA) scheme value assignment and proficiency testing material certification. The non-radioactive nature of the ¹³C/¹⁵N labels eliminates the regulatory and disposal burdens associated with radiolabeled alternatives.

Regulated Bioanalysis for Preclinical and Clinical Trial Sample Analysis

CROs and pharmaceutical bioanalytical laboratories operating under GLP or GCP guidelines require internal standards that demonstrate long-term stability and batch-to-batch consistency. The ¹³C/¹⁵N labeling of theophylline-1,3-15N2-2-13C at non-exchangeable ring positions eliminates hydrogen-deuterium back-exchange concerns during prolonged frozen storage (-20°C to -80°C) and multiple freeze-thaw cycles [7]. This stability profile supports incurred sample reanalysis (ISR) requirements and multi-year study sample archiving, while the absence of a chromatographic isotope effect simplifies method transfer across different LC systems and columns [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Theophylline-1,3-15N2-2-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.